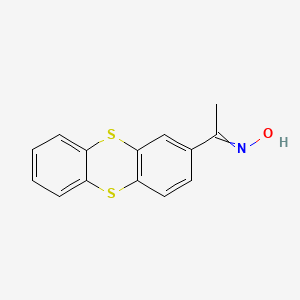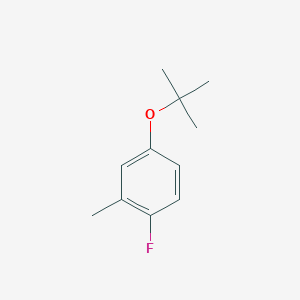
1,1,1,3,3,3-Hexafluoro-2-(3-iodo-5-nitrophenyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexafluoro-2-(3-iodo-5-nitrophenyl)-2-propanol is a fluorinated organic compound. Compounds with fluorine atoms often exhibit unique chemical and physical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(3-iodo-5-nitrophenyl)-2-propanol typically involves multiple steps, including the introduction of fluorine atoms, iodination, and nitration. Common reagents might include fluorinating agents, iodine sources, and nitrating mixtures. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of nitro groups, forming amines.
Substitution: The presence of halogens like iodine makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products depend on the specific reactions but could include various fluorinated, iodinated, or aminated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules, especially those requiring fluorinated or iodinated aromatic rings.
Biology
In biological research, fluorinated compounds are often used in imaging studies due to their unique interactions with biological systems.
Medicine
Industry
In industry, such compounds might be used in the development of advanced materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In pharmaceuticals, it might interact with molecular targets such as enzymes or receptors, altering their activity. The presence of fluorine atoms can significantly affect the compound’s bioavailability and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Lacks the iodine and nitro groups.
1,1,1,3,3,3-Hexafluoro-2-(3-chloro-5-nitrophenyl)-2-propanol: Similar structure but with chlorine instead of iodine.
1,1,1,3,3,3-Hexafluoro-2-(3-iodo-5-methylphenyl)-2-propanol: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The unique combination of fluorine, iodine, and nitro groups in 1,1,1,3,3,3-Hexafluoro-2-(3-iodo-5-nitrophenyl)-2-propanol gives it distinct chemical properties, potentially making it more reactive or providing specific interactions in biological systems.
Propriétés
Formule moléculaire |
C9H4F6INO3 |
|---|---|
Poids moléculaire |
415.03 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoro-2-(3-iodo-5-nitrophenyl)propan-2-ol |
InChI |
InChI=1S/C9H4F6INO3/c10-8(11,12)7(18,9(13,14)15)4-1-5(16)3-6(2-4)17(19)20/h1-3,18H |
Clé InChI |
OOTWOXUOLUVHBX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])I)C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide](/img/structure/B13708616.png)
![(3aS*,7aS*)-Benzyl 2-Hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B13708630.png)
![(2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B13708633.png)
![1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13708647.png)
